Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate
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Overview
Description
Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate is an organophosphorus compound with a complex structure It is characterized by the presence of a phosphonate group attached to a diethyl ester, a 2-methylphenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under basic conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an aryl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. The use of microwave irradiation has been explored to enhance reaction rates and yields in the synthesis of phosphonates .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aryl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phosphonate derivatives.
Substitution: Nitrated or halogenated aryl phosphonates.
Scientific Research Applications
Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate, blocking the enzyme’s active site and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (methylsulfonyl)methylphosphonate
- Diethyl (methylsulfinyl)methylphosphonate
- Diethyl phosphonate
Uniqueness
Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate is unique due to the presence of both a 2-methylphenyl group and a methylsulfanyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
114100-03-7 |
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Molecular Formula |
C13H21O3PS |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-[diethoxyphosphoryl(methylsulfanyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C13H21O3PS/c1-5-15-17(14,16-6-2)13(18-4)12-10-8-7-9-11(12)3/h7-10,13H,5-6H2,1-4H3 |
InChI Key |
LTGHACLDGQJMID-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1C)SC)OCC |
Origin of Product |
United States |
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